Arg-Gly-Asp-Ser

Osteoblast adhesion Fibronectin Integrin α5β1

Procure RGDS (CAS 91037-65-9), the benchmark linear tetrapeptide for RGD-dependent integrin antagonism (α5β1, αvβ3, αIIbβ3). Essential for establishing baseline inhibitory potency (IC₅₀ 17-91 μM) in GPIIb/IIIa development. Note its rapid plasma degradation (activity abolished within 3h), ideal for transient in vitro blockade. Use with RGES negative control to confirm sequence-specific engagement. Available as lyophilized powder for research.

Molecular Formula C15H27N7O8
Molecular Weight 433.42 g/mol
CAS No. 91037-65-9
Cat. No. B1330010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArg-Gly-Asp-Ser
CAS91037-65-9
SynonymsArg-Gly-Asp-Ser
arginyl-glycyl-aspartyl-serine
fibronectin tetrapeptide
RGDS peptide
Molecular FormulaC15H27N7O8
Molecular Weight433.42 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1
InChIKeyNNRFRJQMBSBXGO-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arg-Gly-Asp-Ser (RGDS) 91037-65-9: Procurement Guide for Integrin-Binding Tetrapeptide in Adhesion, Thrombosis, and Tissue Engineering Research


Arg-Gly-Asp-Ser (RGDS; CAS 91037-65-9) is a synthetic tetrapeptide corresponding to the minimal integrin-recognition motif within fibronectin, fibrinogen α, and von Willebrand factor [1]. This linear peptide functions as a competitive antagonist of RGD-dependent integrin receptors (including α5β1, αvβ3, and αIIbβ3), inhibiting cell-matrix adhesion and platelet aggregation in vitro [2]. RGDS serves as the foundational reference compound for RGD-based integrin antagonist development and as a widely used biochemical tool for probing integrin-mediated signaling pathways [3].

Why RGDS Cannot Be Substituted with Other RGD-Containing Peptides in Experimental Systems


Although numerous linear and cyclic RGD-containing peptides exist, RGDS exhibits distinct biological properties that preclude simple substitution. The N-terminal arginine residue renders RGDS highly susceptible to aminopeptidase degradation in plasma (activity abolished within 3 hours) [1], a property that differs markedly from N-terminally protected or cyclic analogs and directly impacts experimental design for in vivo studies. Furthermore, the specific amino acid sequence flanking the RGD core (Ser vs. Val, Thr, or Phe) determines integrin subtype selectivity and binding kinetics; RGDS preferentially engages α5β1 and αIIbβ3 integrins with affinity constants (Kd ~0.94 mM) that differ by orders of magnitude from cyclic RGD peptides [2]. The negative control peptide RGES (Glu substitution for Asp) is frequently co-validated with RGDS to confirm sequence-specific integrin engagement [3]. These differences in stability, selectivity, and potency mean that replacing RGDS with GRGDS, cyclic RGDfK, or other analogs requires complete re-validation of experimental conditions and dose-response relationships.

Quantitative Differential Evidence: RGDS vs. Structural Analogs and Cyclic RGD Peptides


Cell Adhesion Inhibition: RGDS vs. RGES (Negative Control) in Osteoblast-Fibronectin System

In a competitive cell adhesion assay using neonatal rat calvarial osteoblasts on fibronectin-coated microtiter plates, RGDS (Arg-Gly-Asp-Ser) produced 55-60% inhibition of cell adhesion in a dose-dependent manner, whereas the control peptide RGES (Arg-Gly-Glu-Ser), which contains a single Glu-for-Asp substitution, exhibited minimal effect on cell attachment [1]. At saturation, osteoblasts bound nearly twice as much RGDS as RGES [1]. This sequence-specific functional difference validates RGDS as the active adhesion-inhibitory peptide and establishes RGES as an appropriate negative control for RGD-dependent processes.

Osteoblast adhesion Fibronectin Integrin α5β1

Platelet Aggregation Inhibition: Linear RGDS vs. Cyclic RGD Antagonist SK&F 106760

The linear peptide Ac-RGDS-NH₂ (N-terminally acetylated RGDS) inhibited ADP-induced platelet aggregation in canine platelet-rich plasma with an IC₅₀ of 91 ± 1 μM after 3-minute preincubation, while the cyclic analog SK&F 106760 achieved an IC₅₀ of 0.355 ± 0.035 μM (355 ± 35 nM)—a potency increase of approximately 256-fold [1]. Regarding receptor binding affinity, Ac-RGDS-NH₂ exhibited a Ki of 530 ± 73 nM for purified human GPIIb/IIIa, whereas SK&F 106760 bound with a Ki of 477 ± 57 pM—representing an over 1,000-fold higher affinity [1]. Crucially, after 3-hour incubation in platelet-rich plasma, Ac-RGDS-NH₂ completely lost anti-aggregatory activity due to aminopeptidase degradation, while SK&F 106760 retained full activity [1].

Platelet aggregation GPIIb/IIIa antagonist Thrombosis research

Fibrinogen Binding Inhibition: RGDS vs. GRGDSPA and γ-Chain Dodecapeptide

In competitive binding assays measuring inhibition of ¹²⁵I-fibrinogen binding to activated platelet GPIIb/IIIa, the tetrapeptide RGDS exhibited an IC₅₀ of 17 ± 1.6 μM . Under identical assay conditions, the hexapeptide GRGDSPA (Gly-Arg-Gly-Asp-Ser-Pro-Ala) showed an IC₅₀ of 15 ± 2.1 μM (not significantly different from RGDS), while the γ-chain dodecapeptide (HHLGGAKQAGDV) was substantially less potent with an IC₅₀ of 87 ± 6.8 μM . This comparison demonstrates that RGDS provides inhibitory potency comparable to longer linear RGD-containing peptides but with a shorter, more synthetically accessible sequence, while outperforming the γ-chain peptide by approximately 5-fold.

Fibrinogen binding GPIIb/IIIa Platelet adhesion

GPIIb/IIIa Antagonist Potency: RGDS vs. FK633 (Peptide-Mimetic)

In a comparative study measuring inhibition of ¹²⁵I-fibrinogen binding to ADP-activated fixed platelets, RGDS demonstrated an IC₅₀ of 63 μM and a binding affinity constant (KB) of 2.55 ± 0.76 × 10⁴ M⁻¹ (corresponding Kb = 39.2 μM) [1]. The peptide-mimetic antagonist FK633 exhibited an IC₅₀ of 64 nM and KB of 2.5 ± 0.48 × 10⁷ M⁻¹ (Kb = 39.9 nM) [1]. This represents an approximately 1,000-fold difference in potency between the linear peptide RGDS and an optimized peptidomimetic antagonist. The data establish RGDS as the low-potency baseline reference compound against which more potent, stabilized RGD analogs are benchmarked in GPIIb/IIIa antagonist development programs.

GPIIb/IIIa antagonist Antithrombotic Integrin inhibition

Intracellular Survivin Binding: RGDS vs. RGES (Specificity Control)

Beyond its extracellular integrin antagonist function, RGDS is internalized by melanoma cells and binds specifically to the anti-apoptotic protein survivin with high affinity (Kd = 27.5 μM) [1]. The control peptide RGES was internalized with slower kinetics but did not exhibit biological effects on cell proliferation or apoptosis, nor did it interact with survivin [1]. RGDS-survivin interaction was shown to be essential for RGDS-mediated anti-mitogenic and pro-apoptotic effects, as demonstrated by loss of activity in survivin-depleted cells [1]. This represents a sequence-specific intracellular mechanism independent of integrin antagonism.

Survivin Apoptosis Melanoma

Tissue Engineering Scaffold Functionalization: RGDS-Modified vs. Unmodified Surfaces

Immobilization of RGDS on bacterial cellulose (BC) wound healing scaffolds produced RGDS-MPBC materials that exhibited distinct micropatterned platforms (~150 μm width) and grooves (~100 μm width, ~300 μm depth) with differential hydrophilic/hydrophobic properties [1]. In comparative in vivo wound healing assays, the RGDS-functionalized micropatterned BC (specifically basket-woven pattern) demonstrated superior wound healing outcomes relative to unmodified BC controls, characterized by reduced macrophage infiltration and diminished scar formation [1]. The study demonstrates that RGDS functionalization, when combined with appropriate surface topography, enables scar-free healing outcomes not achievable with unmodified scaffold materials.

Tissue engineering Cell adhesion Scaffold functionalization

Validated Research and Industrial Applications for Arg-Gly-Asp-Ser (RGDS) 91037-65-9


Integrin α5β1/αIIbβ3 Antagonist Reference Standard in Platelet Aggregation Assays

RGDS serves as the benchmark linear RGD peptide for establishing baseline inhibitory potency in GPIIb/IIIa antagonist development programs. With documented IC₅₀ values of 17-91 μM in platelet aggregation and fibrinogen binding assays [1], RGDS provides a consistent, low-potency reference point against which more potent cyclic or peptidomimetic antagonists are compared. Its rapid plasma degradation (activity abolished within 3 hours) [1] makes it particularly suitable for short-term in vitro experiments where transient integrin blockade is desired.

Negative Control Validation with RGES in Cell Adhesion and Integrin Signaling Studies

The sequence-specific nature of RGDS-mediated integrin inhibition necessitates the parallel use of RGES (Arg-Gly-Glu-Ser) as a validated negative control. Studies demonstrate that RGES exhibits minimal effect on cell attachment and does not interact with survivin, whereas RGDS produces 55-60% adhesion inhibition in osteoblast-fibronectin systems [2] and binds survivin with Kd = 27.5 μM in melanoma cells [3]. Procurement of both RGDS and RGES enables rigorous experimental design with built-in specificity controls.

Biomaterial Scaffold Functionalization for Scar-Free Wound Healing and Tissue Regeneration

RGDS immobilization on bacterial cellulose and other polymeric scaffolds enhances cell adhesion and guides tissue regeneration. Recent studies demonstrate that RGDS-functionalized micropatterned BC scaffolds achieve scar-free wound healing outcomes characterized by reduced macrophage infiltration and minimal scar formation compared to unmodified controls [4]. This application leverages RGDS as a bioactive surface ligand rather than a soluble antagonist, representing a distinct procurement use-case requiring lyophilized peptide for covalent conjugation.

Intracellular Survivin Targeting in Melanoma and Apoptosis Research

RGDS exhibits integrin-independent intracellular activity through specific, high-affinity binding to the anti-apoptotic protein survivin (Kd = 27.5 μM) [3]. This mechanism distinguishes RGDS from other RGD peptides and supports its use in melanoma research focused on survivin-mediated survival pathways. The internalization kinetics and sequence-specific interaction provide a rationale for employing RGDS in studies of integrin-independent peptide pharmacology.

Technical Documentation Hub

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